![molecular formula C10H11N3S B1288081 2-Thiomorpholinoisonicotinonitrile CAS No. 884507-30-6](/img/structure/B1288081.png)
2-Thiomorpholinoisonicotinonitrile
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of thiomorpholine derivatives, such as 2-Thiomorpholinoisonicotinonitrile, in the realm of antimicrobial activity. Specifically, the synthesis of 4-thiomorpholine-4ylbenzohydrazide derivatives and their subsequent reactions with various substituted heterocyclic compounds have shown promising results. These derivatives have been tailored to increase the Log P value, aiming to enhance the microbial intracellular concentration and reduce microbial resistance. The antimicrobial activity of these newly synthesized compounds was confirmed, making them a significant contribution to the field of medicinal chemistry (Kardile & Kalyane, 2010).
Building Blocks in Medicinal Chemistry
Thiomorpholine and its derivatives, including this compound, are considered crucial building blocks in medicinal chemistry research. Notably, some analogues containing these moieties have even progressed to human clinical trials. The synthesis of novel bicyclic thiomorpholine building blocks like 3-Thia-6-azabicyclo[3.1.1]heptane and 3-Thia-8-azabicyclo[3.2.1]octane from inexpensive starting materials showcases the compound's versatility and its potential applications in creating drugs with novel biological profiles (Walker & Rogier, 2013).
Antitumor Activities
The compound has also been implicated in studies related to antitumor activities. Chiral Ru(II) complexes containing thiophene ligands, closely related to thiomorpholine derivatives, were synthesized and characterized for their antitumor activities. These complexes showed significant inhibitory effects against various tumor cell lines, including A549, HepG2, BEL-7402, and notably, the HeLa tumor cell line. The complexes were found to act as dual topoisomerase I and II poisons, causing DNA damage that led to cell cycle arrest through apoptosis (Wang et al., 2014).
Catalyst for Nitrophenol Reduction
The compound's derivatives have been utilized in creating hydrogels that function as selective support materials for the preparation of gold nanoparticles. These materials exhibited high catalytic activity for the reduction of 4-nitrophenol, showcasing the potential of this compound in catalytic applications and possibly in environmental remediation processes (Ilgın, Ozay, & Ozay, 2019).
Mechanism of Action
Target of Action
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
properties
IUPAC Name |
2-thiomorpholin-4-ylpyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIANIKUVGCEPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594603 |
Source
|
Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884507-30-6 |
Source
|
Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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